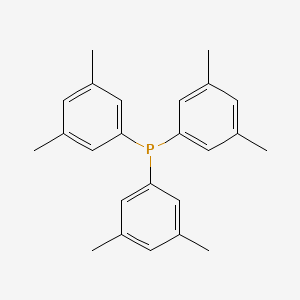

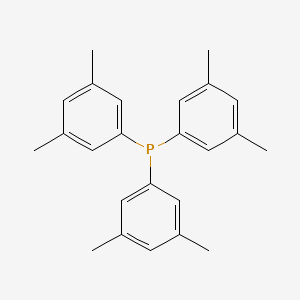

Tris(3,5-dimethylphenyl)phosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

tris(3,5-dimethylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRALRSQLQXKXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071969 | |

| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69227-47-0 | |

| Record name | Tris(3,5-dimethylphenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3,5-dimethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tris(3,5-dimethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tris(3,5-dimethylphenyl)phosphine, a bulky electron-rich phosphine ligand frequently employed in catalysis and organic synthesis. The document details the prevalent synthetic methodology, purification protocols, and key characterization data to support researchers in the efficient preparation of this valuable compound.

Synthesis via Grignard Reaction

The most common and effective method for the synthesis of this compound is the Grignard reaction. This route involves the reaction of a Grignard reagent, 3,5-dimethylphenylmagnesium bromide, with phosphorus trichloride.

Chemical Reaction

Experimental Protocol

This protocol is a synthesized procedure based on established methods for the preparation of triarylphosphines.[1][2][3] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

Magnesium turnings

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Hexane or pentane

-

Ethanol or methanol for recrystallization

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (3.3 equivalents).

-

Cover the magnesium with anhydrous diethyl ether or THF.

-

In the dropping funnel, prepare a solution of 1-bromo-3,5-dimethylbenzene (3.0 equivalents) in the same anhydrous solvent.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by warming of the flask or the appearance of a cloudy solution. Gentle heating may be required to start the reaction.[4]

-

Once the reaction has initiated, add the remaining 1-bromo-3,5-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the majority of the magnesium has been consumed.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the freshly prepared Grignard reagent in an ice-water bath.

-

Prepare a solution of phosphorus trichloride (1.0 equivalent) in the same anhydrous solvent in the dropping funnel.

-

Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain a low temperature throughout the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[5]

-

-

Work-up:

-

Cool the reaction mixture in an ice-water bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5]

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[5]

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[5]

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Purification

The crude this compound is typically a solid and can be purified by recrystallization.

Recrystallization Protocol

-

Dissolve the crude product in a minimum amount of a hot solvent such as ethanol, methanol, or a mixture of dichloromethane and hexane.[6]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

A potential alternative for removing highly polar impurities is to dissolve the crude product in a minimally polar solvent like pentane or a pentane/ether mixture and pass it through a short plug of silica gel. The desired phosphine will elute while the more polar impurities will be retained.[7][8]

Quantitative Data

| Parameter | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₇P | [9] |

| Molecular Weight | 346.44 g/mol | [10] |

| Melting Point | 160-165 °C | [10] |

| Purity (Assay) | Typically ≥ 96% | [10] |

| Appearance | White to off-white powder | [10] |

| Solubility | Soluble in many organic solvents | [11] |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the characteristic NMR spectroscopic data for this compound.

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment | Reference(s) |

| ¹H NMR | ~7.05 | s | Ar-H (meta) | [12] | |

| ~6.95 | s | Ar-H (para) | [12] | ||

| ~2.26 | s | -CH₃ | [12] | ||

| ¹³C NMR | ~138.1 (d) | Doublet | J(C,P) ≈ 12.8 | C-P (ipso) | |

| ~132.0 (d) | Doublet | J(C,P) ≈ 20.0 | Ar-C (ortho) | [12] | |

| ~131.0 | s | Ar-C (para) | [12] | ||

| ~129.3 (d) | Doublet | J(C,P) ≈ 6.4 | Ar-C (meta) | [12] | |

| ~21.4 | s | -CH₃ | [12] | ||

| ³¹P NMR | ~ -7 to -9 | s | P | [13][14] |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Logical Workflow and Diagrams

Synthesis and Purification Workflow

The overall process for synthesizing and purifying this compound can be visualized as a sequential workflow.

Grignard Reaction Pathway

The core of the synthesis is the nucleophilic attack of the Grignard reagent on phosphorus trichloride.

References

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. books.rsc.org [books.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. shenvilab.org [shenvilab.org]

- 8. Workup [chem.rochester.edu]

- 9. Phosphine, tris(3,5-dimethylphenyl)- | C24H27P | CID 112263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 96%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. nbinno.com [nbinno.com]

- 12. rsc.org [rsc.org]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tris(3,5-dimethylphenyl)phosphine: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(3,5-dimethylphenyl)phosphine is a bulky, electron-rich triarylphosphine ligand that has garnered significant interest in the field of organic synthesis and catalysis. Its unique steric and electronic properties make it an effective ligand in a variety of cross-coupling reactions, enhancing catalytic activity and selectivity. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application in key catalytic transformations, and a discussion of its role in modern drug discovery and development.

Introduction

Organophosphorus compounds, particularly phosphine ligands, play a pivotal role in homogeneous catalysis. The ability to tune the steric and electronic properties of these ligands allows for precise control over the reactivity and selectivity of metal catalysts. This compound, with its considerable steric bulk arising from the six methyl groups on the phenyl rings, is a valuable ligand for promoting challenging cross-coupling reactions. This guide serves as a technical resource for researchers utilizing or considering the use of this versatile ligand.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. It is air-sensitive and should be handled and stored under an inert atmosphere to prevent oxidation to the corresponding phosphine oxide.

Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Tri-3,5-xylylphosphine |

| CAS Number | 69227-47-0[1] |

| Molecular Formula | C₂₄H₂₇P[1] |

| Molecular Weight | 346.44 g/mol |

Physical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 160-165 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as THF and toluene. |

Spectroscopic Data

-

³¹P NMR: The ³¹P NMR spectrum is a key technique for characterizing phosphine ligands. For triarylphosphines, the chemical shift typically appears in the downfield region. The chemical shift for this compound is expected to be in a similar range to other triarylphosphines.

-

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl protons. The aromatic protons would appear as multiplets in the aromatic region, while the methyl protons would appear as a singlet in the aliphatic region.

-

¹³C NMR: The ¹³C NMR spectrum would display distinct signals for the aromatic carbons and the methyl carbons. The phosphorus-carbon coupling would lead to splitting of the signals for the carbon atoms directly bonded to the phosphorus atom and those in close proximity.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a general and widely used method for the synthesis of triarylphosphines.

Reaction Scheme:

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Grignard Reagent Formation: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (3.3 equivalents) and a small crystal of iodine. The flask is then placed under an inert atmosphere (argon or nitrogen). A solution of 1-bromo-3,5-dimethylbenzene (3 equivalents) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Phosphine Synthesis: The Grignard solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride (1 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexane and ethyl acetate) to afford this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an effective ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

General Protocol:

-

In a glovebox, a Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), the aryl halide (1 equivalent), the boronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

The tube is sealed, removed from the glovebox, and a solvent (e.g., toluene, dioxane, or a mixture with water) is added via syringe.

-

The reaction mixture is degassed by several cycles of vacuum and backfilling with an inert gas.

-

The mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Application in Buchwald-Hartwig Amination

The steric bulk of this compound makes it a suitable ligand for the Buchwald-Hartwig amination, facilitating the coupling of amines with aryl halides.

General Protocol:

-

In a glovebox, a Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), the aryl halide (1 equivalent), and a strong base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equivalents).

-

The tube is sealed, and the amine (1.2 equivalents) and an anhydrous solvent (e.g., toluene or dioxane) are added via syringe under an inert atmosphere.

-

The reaction mixture is degassed and then heated to the appropriate temperature (typically 80-110 °C).

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

Role in Drug Development

Cross-coupling reactions are fundamental in medicinal chemistry for the synthesis of complex organic molecules that form the core of many pharmaceutical agents. The use of bulky phosphine ligands like this compound allows for the construction of sterically hindered C-C and C-N bonds, which are often present in drug candidates. By enabling efficient and selective synthesis of such complex structures, this ligand contributes to the rapid exploration of chemical space in the drug discovery process.

Safety and Handling

This compound is an air-sensitive and potentially toxic compound. It should be handled in a well-ventilated fume hood or in a glovebox. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and versatile ligand in the toolbox of the synthetic organic chemist. Its steric bulk and electron-rich nature make it highly effective in a range of palladium-catalyzed cross-coupling reactions, which are essential for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a solid foundation for understanding and utilizing this important chemical compound.

References

An In-depth Technical Guide to Tris(3,5-dimethylphenyl)phosphine: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Tris(3,5-dimethylphenyl)phosphine. This bulky electron-rich phosphine ligand is a critical reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Formula

This compound, a triarylphosphine, is characterized by three 3,5-dimethylphenyl (or m-xylyl) groups attached to a central phosphorus atom.

| Identifier | Value |

| IUPAC Name | Tris(3,5-dimethylphenyl)phosphane |

| Synonyms | Tri-3,5-xylylphosphine, Tris(3,5-dimethylphenyl)-phosphine |

| CAS Number | 69227-47-0 |

| Molecular Formula | C₂₄H₂₇P |

| Molecular Weight | 346.44 g/mol |

| Chemical Structure |

Source: PubChem CID 112263 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | White crystalline powder | N/A |

| Melting Point | 160-165 °C | [1] |

| Boiling Point | 474.1 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in many organic solvents such as THF and toluene. | N/A |

Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | Aromatic protons (Ar-H): δ 6.8-7.2 ppm (multiplet)Methyl protons (-CH₃): δ 2.2-2.4 ppm (singlet) |

| ¹³C NMR (CDCl₃) | Aromatic carbons (Ar-C): δ 128-140 ppm (multiple signals)Methyl carbons (-CH₃): δ ~21 ppm |

| ³¹P NMR (CDCl₃) | δ -5 to -10 ppm (relative to 85% H₃PO₄) |

| IR (KBr Pellet) | C-H stretching (aromatic): ~3000-3100 cm⁻¹C-H stretching (aliphatic): ~2850-3000 cm⁻¹C=C stretching (aromatic): ~1580-1600 cm⁻¹ and ~1450-1500 cm⁻¹P-C stretching: ~680-750 cm⁻¹ |

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction, where 3,5-dimethylphenylmagnesium bromide is reacted with phosphorus trichloride.[2]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

3,5-Dimethylbromobenzene

-

Phosphorus trichloride (PCl₃)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. A solution of 3,5-dimethylbromobenzene in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride (1 equivalent) in anhydrous diethyl ether or THF is added dropwise with vigorous stirring. A white precipitate will form.

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white crystalline solid.

Applications in Organic Synthesis

This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties facilitate the catalytic cycle, leading to high yields and turnover numbers.

Key Applications

-

Buchwald-Hartwig Amination: Formation of C-N bonds.[1]

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl/vinyl halides and boronic acids.[1]

-

Heck Reaction: Formation of C-C bonds between aryl/vinyl halides and alkenes.[1]

-

Negishi Coupling: Formation of C-C bonds between organozinc compounds and organohalides.[1]

-

Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl/vinyl halides.[1]

-

Stille Coupling: Formation of C-C bonds between organostannanes and organohalides.[1]

-

Hiyama Coupling: Formation of C-C bonds between organosilanes and organohalides.[1]

The role of the phosphine ligand in these catalytic cycles is to stabilize the palladium center and to modulate its reactivity, particularly in the oxidative addition and reductive elimination steps.

Visualization of a Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 'L' represents the this compound ligand.

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Tris(3,5-dimethylphenyl)phosphine IUPAC name and synonyms

An In-Depth Technical Guide to Tris(3,5-dimethylphenyl)phosphine

This technical guide provides a comprehensive overview of this compound, a bulky, electron-rich phosphine ligand integral to modern catalysis. It is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed information on its chemical identity, properties, and applications in catalysis.

Chemical Identity and Nomenclature

This compound is a triarylphosphine ligand characterized by three 3,5-dimethylphenyl (or 3,5-xylyl) substituents attached to a central phosphorus atom. This substitution pattern imparts significant steric bulk and electron-donating properties, which are crucial for its efficacy in catalytic cross-coupling reactions.

The standard nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is tris(3,5-dimethylphenyl)phosphane [1].

It is also widely known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs:

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Reference(s) |

| CAS Number | 69227-47-0 | [2] |

| Molecular Formula | C₂₄H₂₇P | [1][2] |

| Molecular Weight | 346.44 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Melting Point | 161-164 °C | [2] |

| Boiling Point | 474.1 °C at 760 mmHg | [2] |

| Flash Point | 255 °C | [2] |

| InChI | 1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 | [1] |

| SMILES | Cc1cc(C)cc(c1)P(c2cc(C)cc(C)c2)c3cc(C)cc(C)c3 |

Synthesis

The synthesis of triarylphosphines such as this compound is typically achieved through the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).

General Synthetic Approach:

-

Grignard Reagent Formation: The first step involves the preparation of the 3,5-dimethylphenylmagnesium bromide Grignard reagent. This is accomplished by reacting 5-bromo-1,3-xylene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then reacted with phosphorus trichloride. Typically, the PCl₃ is dissolved in an appropriate anhydrous solvent and cooled, after which the Grignard reagent is added dropwise. The stoichiometry is crucial; a molar ratio of at least three equivalents of the Grignard reagent to one equivalent of PCl₃ is required for the formation of the trisubstituted phosphine.

-

Workup and Purification: After the reaction is complete, it is quenched, typically with an aqueous solution of ammonium chloride. The organic layer is then separated, dried, and the solvent is removed under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent to yield pure this compound.

Catalytic Applications and Mechanisms

This compound is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher reaction rates and yields, particularly with challenging substrates. It is suitable for use in Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, Negishi, and Heck coupling reactions.

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, a prominent application for this type of phosphine ligand.

Representative Experimental Protocol: Buchwald-Hartwig Amination

The following protocol details a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an aniline, which is representative of the types of reactions where this compound or similar bulky phosphine ligands are employed.

Reaction: Coupling of an aryl bromide with an aniline.

Materials:

-

Aryl bromide (1.0 equiv)

-

Aniline (1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)

-

This compound or a similar bulky phosphine ligand (e.g., BINAP) (0.08 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous toluene

Procedure:

-

Preparation of the Reaction Vessel: An oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the aryl bromide, aniline, cesium carbonate, palladium(II) acetate, and the phosphine ligand.

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.

-

Addition of Solvent: Anhydrous toluene is added via syringe.

-

Reaction Conditions: The reaction mixture is heated to 110 °C with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary, but a typical duration is 8-24 hours.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl aniline product.[1]

This protocol serves as a general guideline. The optimal choice of catalyst, ligand, base, solvent, and reaction conditions may vary depending on the specific substrates being coupled.

References

Solubility of Tris(3,5-dimethylphenyl)phosphine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Tris(3,5-dimethylphenyl)phosphine, a bulky electron-rich phosphine ligand frequently employed in catalysis and organic synthesis. Due to a lack of specific quantitative solubility data in publicly available literature, this guide offers qualitative solubility predictions based on the compound's structural features and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for determining solubility via the gravimetric method is provided, enabling researchers to generate precise quantitative data for their specific applications.

Core Compound Properties

This compound is a white crystalline solid or powder.[1][2] Key physical and chemical properties are summarized below:

| Property | Value |

| Molecular Formula | C₂₄H₂₇P |

| Molecular Weight | 346.44 g/mol [1][2][3] |

| Melting Point | 160-165 °C[1][2] |

| Appearance | White crystalline solid or powder[1][2] |

| CAS Number | 69227-47-0[1][2][3] |

Solubility Profile

As a nonpolar organophosphorus compound, this compound is expected to exhibit solubility behavior governed by the "like dissolves like" principle. Its three bulky, nonpolar xylene substituents suggest that it will be most soluble in nonpolar organic solvents.

-

Toluene

-

Benzene

-

Chloroform

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

It is expected to have lower solubility in polar protic solvents like ethanol and methanol, and to be virtually insoluble in water.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a gravimetric method can be employed. This method involves saturating a solvent with the solute at a specific temperature, followed by the careful removal of the solvent and weighing of the dissolved solute.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Scintillation vials or other suitable sealed containers

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.2 µm or 0.45 µm pore size, compatible with the solvent)

-

Pre-weighed collection vials

-

Analytical balance

-

Rotary evaporator or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution becomes saturated.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Remove the solvent from the collection vial using a rotary evaporator or by placing it in a vacuum oven at a temperature that facilitates evaporation without decomposing the solute.

-

-

Data Analysis:

-

Once the solvent is completely removed, weigh the collection vial containing the dried solute.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for determining solubility via the gravimetric method.

References

In-Depth Technical Guide: ³¹P NMR Chemical Shift of Tris(3,5-dimethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of Tris(3,5-dimethylphenyl)phosphine. This document details its characteristic chemical shift and provides a detailed experimental protocol for its determination, serving as a critical resource for professionals engaged in organophosphorus chemistry, catalysis, and drug development.

Introduction to ³¹P NMR of this compound

This compound is a bulky electron-rich triarylphosphine ligand used in various catalytic and organometallic applications. Its structural and electronic properties significantly influence the outcomes of chemical reactions. ³¹P NMR spectroscopy is an indispensable tool for characterizing such phosphine ligands and their subsequent metal complexes. The phosphorus-31 nucleus (³¹P) has a natural abundance of 100% and a spin of ½, which provides high sensitivity and results in sharp, easily interpretable NMR signals. The chemical shift (δ) of the ³¹P nucleus is highly sensitive to the electronic environment, coordination state, and steric hindrance around the phosphorus atom, making it a powerful probe for structural elucidation and reaction monitoring.

Data Presentation

The ³¹P NMR chemical shift of this compound has been reported in the scientific literature. The key data point is summarized in the table below for clarity and quick reference.

| Compound | Solvent | ³¹P Chemical Shift (δ) in ppm |

| This compound | CDCl₃ | -5.0 |

Data referenced from the work of Hill, N. D., & Boeré, R. T. in "Two tris(3,5-disubstituted phenyl)phosphines and their isostructural P oxides."

Experimental Protocol

The following section details the methodology for the acquisition of the ³¹P NMR spectrum of this compound. This protocol is based on standard practices for the NMR analysis of air-sensitive organophosphorus compounds.

1. Sample Preparation:

-

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃), stored over molecular sieves to ensure dryness.

-

NMR tube (5 mm diameter)

-

Septum and parafilm

-

Inert atmosphere glovebox or Schlenk line.

-

-

Procedure:

-

Due to the potential air-sensitivity of triarylphosphines, it is recommended to prepare the sample under an inert atmosphere (e.g., nitrogen or argon) in a glovebox.

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube to dissolve the sample.

-

Cap the NMR tube securely with a septum and seal with parafilm to prevent solvent evaporation and atmospheric contamination.

-

Gently agitate the tube to ensure the sample is completely dissolved.

-

2. NMR Data Acquisition:

-

Instrument:

-

A high-resolution NMR spectrometer with a multinuclear probe operating at a frequency appropriate for ³¹P NMR (e.g., 121 MHz for a 300 MHz ¹H spectrometer).

-

-

Acquisition Parameters:

-

Nucleus: ³¹P

-

Experiment: ¹H decoupled ³¹P NMR

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Referencing: The chemical shifts are referenced externally to 85% H₃PO₄ at 0.0 ppm.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration if quantitation is required.

-

Number of Scans (ns): 128 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A sufficiently wide spectral width should be chosen to encompass the expected chemical shift range for triarylphosphines (e.g., from +50 ppm to -50 ppm).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Reference the spectrum using the external standard (85% H₃PO₄ at 0.0 ppm).

-

Integrate the signal if relative quantification is needed.

Logical Workflow for ³¹P NMR Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using ³¹P NMR spectroscopy.

Caption: Workflow for ³¹P NMR analysis of this compound.

In-Depth Technical Guide: Crystal Structure of Tris(3,5-dimethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Tris(3,5-dimethylphenyl)phosphine, a bulky triarylphosphine of significant interest in coordination chemistry and catalysis. This document details its crystallographic data, experimental protocols for its synthesis and crystallization, and an exploration of its known applications.

Core Quantitative Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and easy comparison.

| Parameter | Value |

| Chemical Formula | C₂₄H₂₇P |

| Formula Weight | 346.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | |

| a | 14.38617 Å |

| b | 9.00514 Å |

| c | 17.22745 Å |

| α | 90° |

| β | 112.6169° |

| γ | 90° |

| Volume | 2058.5 ų |

| Z | 4 |

| Calculated Density | 1.118 g/cm³ |

| Pyramidality Index (Σ C-P-C) | 305.35 (16)°[1] |

| COD Number | 2242517 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of this compound, as referenced in the primary literature.

Synthesis of this compound

The synthesis of this compound is achieved through a Grignard reaction, a common and effective method for the formation of carbon-phosphorus bonds. The general workflow is depicted in the diagram below.

Caption: A flowchart illustrating the synthesis of this compound.

Detailed Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-dimethylbenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (3,5-dimethylphenyl)magnesium bromide. The reaction mixture is typically stirred and may require gentle heating to initiate.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride (PCl₃) in anhydrous THF is then added dropwise with vigorous stirring. The stoichiometry is crucial, with a molar ratio of approximately 3:1 of the Grignard reagent to PCl₃. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed to ensure the reaction goes to completion.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexanes.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified phosphine.

References

Air and moisture stability of Tris(3,5-dimethylphenyl)phosphine

An In-depth Technical Guide on the Air and Moisture Stability of Tris(3,5-dimethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the air and moisture stability of this compound, a bulky electron-rich triarylphosphine ligand frequently employed in catalysis and organic synthesis. While specific quantitative kinetic data for its degradation is limited in publicly available literature, this document consolidates qualitative information, relevant electrochemical data, standardized experimental protocols for stability assessment, and best practices for handling and storage.

Core Concepts of Stability

This compound [(3,5-Me₂C₆H₃)₃P], like most phosphines, is susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding phosphine oxide. Its stability is influenced by both electronic and steric factors. As a triarylphosphine, it is generally more stable than trialkylphosphines. The presence of bulky 3,5-dimethylphenyl groups provides significant steric shielding around the phosphorus atom, which can kinetically hinder the approach of oxygen and moisture, thus contributing to its relative stability compared to less hindered phosphines.

A Material Safety Data Sheet (MSDS) for this compound indicates that it is stable under normal temperatures and pressures when stored appropriately.[1] However, it is also classified as an air-sensitive compound, necessitating careful handling to prevent degradation.[2]

Quantitative Data on Oxidative Stability

| Compound | Anodic Peak Potential (Epa) vs Fc+/0 (V) | Reference |

| This compound | +0.745 | [3][4] |

| Tris(3,5-di-tert-butylphenyl)phosphine | +0.785 | [3] |

| Tris(4-methoxy-3,5-dimethylphenyl)phosphine | +0.735 | [3] |

| Tris(4-methoxyphenyl)phosphine | +0.535 | [3] |

| Triphenylphosphine (Ph₃P) | +1.04 | [3][4] |

Table 1: Anodic Peak Potentials of Selected Triarylphosphines.

The unexpectedly high oxidation potential of this compound, when compared to what might be predicted based on Hammett constants, is attributed to its more pyramidal structure, which lowers the energy of the highest occupied molecular orbital (HOMO).[3][4]

Moisture Stability and Hydrolysis

Specific studies detailing the hydrolytic stability of this compound under neutral conditions are scarce. Generally, triarylphosphines are considered to have low reactivity towards water, partly due to their poor water solubility.[1] It has been noted that under strongly acidic conditions, the phosphorus atom can be protonated, which protects it from oxidation.[5][6] This indicates an interaction with protic species, but does not directly translate to hydrolysis under typical laboratory or process conditions. Given its hydrophobicity and the general stability of triarylphosphines, significant hydrolysis under neutral pH is not expected to be a primary degradation pathway.

Experimental Protocol for Air Stability Assessment

Researchers can quantitatively assess the air stability of this compound under their specific experimental conditions using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This method monitors the conversion of the phosphine to its corresponding phosphine oxide over time.

Methodology:

-

Sample Preparation: In an inert atmosphere (glovebox or under a stream of argon/nitrogen), prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) of a known concentration in an NMR tube.

-

Initial Spectrum (t=0): Acquire an initial ³¹P{¹H} NMR spectrum to determine the chemical shift of the pure phosphine and to ensure no significant oxidation has occurred prior to the experiment.

-

Exposure to Air: Remove the septum or cap from the NMR tube and expose the solution to air. For controlled experiments, a gentle, constant flow of air can be bubbled through the solution.

-

Time-Course Monitoring: Acquire ³¹P{¹H} NMR spectra at regular intervals. The frequency of data acquisition will depend on the expected rate of oxidation.

-

Data Analysis: In each spectrum, integrate the signals corresponding to this compound and its degradation product, this compound oxide. The percentage of the remaining phosphine can be plotted against time to determine the rate of oxidation and the half-life of the ligand under the tested conditions.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00420H [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to High-Purity Tris(3,5-dimethylphenyl)phosphine for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Suppliers, Synthesis, and Characterization

Tris(3,5-dimethylphenyl)phosphine, a bulky, electron-rich triarylphosphine ligand, is a critical reagent in modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties make it highly effective in facilitating challenging transformations that are often crucial in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed characterization data, and a representative synthetic protocol.

Commercial Availability and Purity Specifications

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 96% to 98%. For applications in drug development and other sensitive research areas, selecting a supplier that provides comprehensive analytical data and ensures lot-to-lot consistency is paramount. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Product Number | Purity | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (MilliporeSigma) | 698253 | 96% | Powder | 69227-47-0 | C₂₄H₂₇P | 346.44 |

| Strem Chemicals | 15-7750 | 98% | Powder | 69227-47-0 | C₂₄H₂₇P | 346.45 |

| Fisher Scientific (distributor for Sigma-Aldrich) | 6982531G | - | - | 69227-47-0 | - | - |

| Alkali Scientific (distributor for MilliporeSigma) | 698253-1G | - | - | 69227-47-0 | - | - |

Note: Purity and specifications should always be confirmed by consulting the supplier's most recent certificate of analysis for a specific lot.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in reactions.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 160-165 °C | [1] |

| Solubility | Soluble in many organic solvents (e.g., toluene, THF, dichloromethane). Insoluble in water. | General Knowledge |

| ³¹P NMR (CDCl₃) | δ -6.5 ppm | [2] |

| ¹H NMR (CDCl₃) | δ 7.0-7.2 (m, 6H), 6.8-6.9 (m, 3H), 2.2-2.3 (s, 18H) | Inferred from structure |

Synthesis and Purification

High-purity this compound is typically synthesized via the reaction of a Grignard or organolithium reagent with phosphorus trichloride. The following is a representative experimental protocol adapted from established synthetic methodologies for triarylphosphines.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-3,5-dimethylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (3.0 equivalents). The flask is maintained under an inert atmosphere (e.g., argon or nitrogen). Add a small volume of anhydrous THF to cover the magnesium. A solution of 1-bromo-3,5-dimethylbenzene (3.0 equivalents) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed. The resulting grey-brown solution of 3,5-dimethylphenylmagnesium bromide is then cooled to 0 °C in an ice bath.

-

Phosphine Synthesis: A solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF is added dropwise to the cooled Grignard reagent solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

-

Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel and the organic layer is separated. The aqueous layer is extracted with toluene (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization. The solid is dissolved in a minimal amount of hot ethanol. The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The resulting white crystalline solid is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods for Quality Control

Ensuring the high purity of this compound is critical for its application in sensitive catalytic systems. A combination of analytical techniques should be employed for comprehensive quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most direct method for assessing the purity of phosphine ligands. A single sharp peak in the ³¹P NMR spectrum is indicative of a pure compound. The presence of other peaks may indicate impurities such as the corresponding phosphine oxide (typically shifted downfield).

-

¹H and ¹³C NMR: These techniques are used to confirm the structure of the ligand and to detect any organic impurities that may not be visible in the ³¹P NMR spectrum.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the ligand and for detecting non-phosphorus-containing impurities. A well-developed HPLC method can provide accurate information on the percentage of the main component and the levels of any impurities.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Logical Relationship of Analytical Methods

Caption: Interrelation of analytical techniques for quality control.

Applications in Drug Development

This compound is a valuable ligand in various palladium-catalyzed cross-coupling reactions that are frequently employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its steric bulk can promote reductive elimination and prevent the formation of undesired side products. Some key applications include:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many nitrogen-containing pharmaceuticals.

-

Heck Reaction: Formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.

-

Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.

The choice of this ligand can significantly impact the yield, selectivity, and overall efficiency of these critical synthetic steps in a drug development campaign. Therefore, a reliable supply of high-purity this compound is essential for reproducible and scalable synthetic processes.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic and steric properties of phosphine ligands, crucial components in the toolkit of modern chemistry. Understanding these properties is paramount for the rational design of catalysts, the optimization of reaction conditions, and the development of efficient synthetic methodologies in academic and industrial research, including drug development. This document details the key parameters used to quantify these properties, outlines the experimental protocols for their determination, and presents a curated set of data for a variety of commonly used phosphine ligands.

Introduction: The Pivotal Role of Phosphine Ligands

Tertiary phosphines (PR₃) are a versatile class of ligands in coordination chemistry and homogeneous catalysis.[1] Their widespread use stems from the ability to systematically tune their electronic and steric characteristics by modifying the R groups attached to the phosphorus atom.[1][2] These modifications directly influence the reactivity, selectivity, and stability of the resulting metal complexes, making phosphines indispensable for a vast array of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.[2][3]

The electronic nature of a phosphine ligand dictates the electron density at the metal center, which in turn affects key catalytic steps such as oxidative addition and reductive elimination.[2][4] Steric bulk, on the other hand, influences the coordination number of the metal, the rate of ligand association and dissociation, and can impart significant stereoselectivity to a reaction.[1][5] The interplay of these electronic and steric effects is a central theme in catalyst design and optimization.

Quantifying Electronic Properties

The electronic character of a phosphine ligand is a measure of its ability to donate or withdraw electron density from the metal center to which it is coordinated. This property is a combination of its σ-donating and π-accepting capabilities.[6] Several parameters have been developed to quantify the net electronic effect of phosphine ligands.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP), developed by Chadwick A. Tolman, is the most widely used metric for quantifying the net electron-donating ability of a phosphine ligand.[7][8] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[7]

The underlying principle is that a more electron-donating phosphine ligand increases the electron density on the nickel center. This increased electron density leads to greater π-backbonding from the metal to the antibonding π* orbitals of the carbon monoxide (CO) ligands.[9] This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[9] Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating phosphine ligand.[1]

Table 1: Tolman Electronic Parameter (TEP) for Common Phosphine Ligands

| Ligand | TEP (ν(CO) in cm⁻¹) | Reference(s) |

| P(t-Bu)₃ | 2056.1 | [6] |

| PCy₃ | 2056.4 | [6] |

| PMe₃ | 2064.1 | [6] |

| PEt₃ | 2061.7 | [6] |

| PPh₃ | 2068.9 | [6] |

| P(OPh)₃ | 2085.3 | [6] |

| P(OMe)₃ | 2076.3 | [6] |

| PCl₃ | 2097.0 | [6] |

| PF₃ | 2110.8 | [6] |

pKa of the Conjugate Acid

The pKa of the conjugate acid of a phosphine, [R₃PH]⁺, provides a measure of the phosphine's basicity. While not a direct measure of its behavior within a metal complex, it serves as a useful proxy for its σ-donating ability. A higher pKa value indicates a more basic phosphine and generally corresponds to a stronger σ-donor.

Table 2: pKa Values for the Conjugate Acids of Common Phosphine Ligands

| Ligand | pKa of [R₃PH]⁺ | Reference(s) |

| P(t-Bu)₃ | 11.4 | [7] |

| PCy₃ | 9.7 | [7] |

| PMe₃ | 8.65 | [7] |

| PEt₃ | 8.69 | [7] |

| PPh₃ | 2.73 | [7] |

| P(p-anisyl)₃ | 4.59 | [7] |

| P(p-tolyl)₃ | 3.84 | [7] |

| P(p-ClC₆H₄)₃ | 1.03 | [7] |

Quantifying Steric Properties

The steric bulk of a phosphine ligand is a critical factor in determining the accessibility of the metal center to substrates and other reagents. Several parameters have been developed to quantify the spatial footprint of these ligands.

Tolman Cone Angle (θ)

The Tolman cone angle is the most common metric for quantifying the steric bulk of a phosphine ligand.[10] It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents, with the vertex at the metal center at a standard M-P bond distance of 2.28 Å.[9][10] A larger cone angle indicates a bulkier ligand.[9]

Table 3: Tolman Cone Angles for Common Phosphine Ligands

| Ligand | Cone Angle (θ) in degrees | Reference(s) |

| PH₃ | 87 | [11] |

| PMe₃ | 118 | [11] |

| PEt₃ | 132 | [11] |

| P(n-Bu)₃ | 132 | [11] |

| P(i-Pr)₃ | 160 | [11] |

| P(t-Bu)₃ | 182 | [11] |

| PCy₃ | 170 | [11] |

| PPh₃ | 145 | [11] |

| P(o-tolyl)₃ | 194 | [11] |

| P(mesityl)₃ | 212 | [11] |

| P(OPh)₃ | 128 | [11] |

| PF₃ | 104 | [11] |

Percent Buried Volume (%Vbur)

The percent buried volume is a more recently developed parameter that provides a more nuanced measure of a ligand's steric impact.[12][13] It is defined as the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[12] This method can be applied to a wider range of ligand types and can be calculated from crystallographic data or computational models.[2]

Table 4: Percent Buried Volume for Selected Phosphine Ligands

| Ligand | Percent Buried Volume (%Vbur) | Reference(s) |

| PMe₃ | 22.9 | [14] |

| PEt₃ | 27.2 | [14] |

| P(n-Bu)₃ | 28.5 | [14] |

| P(i-Pr)₃ | 33.6 | [14] |

| P(t-Bu)₃ | 39.0 | [14] |

| PCy₃ | 35.1 | [14] |

| PPh₃ | 32.2 | [14] |

| P(o-tolyl)₃ | 39.2 | [14] |

Ligand Bite Angle (for bidentate phosphines)

For bidentate phosphine ligands, the bite angle is a crucial parameter. It is defined as the P-M-P angle in a coordination complex.[15][16] This angle is largely determined by the nature of the backbone connecting the two phosphorus atoms. The bite angle can significantly influence the geometry of the metal complex and, consequently, its catalytic activity and selectivity.[15][16] For instance, in rhodium-catalyzed hydroformylation, the bite angle of the diphosphine ligand plays a critical role in determining the regioselectivity.

Interplay of Electronic and Steric Effects in Catalysis

The electronic and steric properties of phosphine ligands are not independent variables; their interplay governs the outcome of a catalytic reaction. For example, in many cross-coupling reactions, electron-rich and bulky phosphines are often preferred. The high electron density on the metal center, induced by the electron-donating phosphine, facilitates the oxidative addition step.[4] Simultaneously, the steric bulk of the ligand promotes the reductive elimination step, which is often the product-forming step.[17]

Experimental Protocols

Determination of the Tolman Electronic Parameter (TEP)

Objective: To measure the ν(CO) of a [LNi(CO)₃] complex to determine the TEP of a phosphine ligand L.

Materials:

-

Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

-

Phosphine ligand (L)

-

Inert solvent (e.g., dichloromethane or hexane)

-

Schlenk line or glovebox for inert atmosphere operations

-

Infrared (IR) spectrometer

Procedure:

-

Synthesis of the [LNi(CO)₃] complex:

-

In an inert atmosphere (glovebox or Schlenk line), dissolve the phosphine ligand (L) in a minimal amount of the chosen inert solvent.

-

Carefully add one equivalent of Ni(CO)₄ to the phosphine solution. The reaction is typically rapid at room temperature.

-

The reaction progress can be monitored by the disappearance of the ν(CO) band of Ni(CO)₄ (2057 cm⁻¹) and the appearance of new ν(CO) bands for the [LNi(CO)₃] complex.

-

-

IR Spectroscopy:

-

Prepare a dilute solution of the synthesized [LNi(CO)₃] complex in the same inert solvent.

-

Record the IR spectrum of the solution.

-

Identify the A₁ symmetric ν(CO) stretching frequency, which is typically the most intense band. This value is the Tolman Electronic Parameter for the ligand L.[7]

-

Determination of the Tolman Cone Angle (θ)

Objective: To determine the cone angle of a phosphine ligand from its crystal structure.

Methodology: The Tolman cone angle is traditionally determined from physical models, but modern approaches utilize X-ray crystallographic data.[11][18]

Procedure using X-ray Crystallography Data:

-

Obtain a Crystal Structure: Synthesize a coordination complex of the phosphine ligand with a suitable metal and obtain a single crystal suitable for X-ray diffraction analysis.

-

Data Analysis:

-

From the solved crystal structure, determine the M-P bond distance and the coordinates of all atoms in the phosphine ligand.

-

If the experimental M-P bond distance deviates significantly from the standard 2.28 Å, the atomic coordinates can be normalized to this distance.

-

For each substituent on the phosphorus atom, calculate the half-angle (θi/2) which is the angle between the M-P bond vector and the vector from the phosphorus atom to the van der Waals surface of the outermost atom of that substituent.

-

The cone angle (θ) is then calculated as the average of the three half-angles, multiplied by two: θ = (2/3) * Σ(θi/2).[10]

-

Synthesis and Characterization of Phosphine Ligands

General Synthetic Strategies

The synthesis of phosphine ligands typically involves the formation of a phosphorus-carbon bond. Common methods include:

-

Nucleophilic attack of an organometallic reagent on a halophosphine: Grignard reagents (RMgX) or organolithium reagents (RLi) are reacted with phosphorus halides (e.g., PCl₃, R'PCl₂, R'₂PCl) to form the desired phosphine.[15][19]

-

Nucleophilic substitution with metal phosphides: A metal phosphide (e.g., KPPh₂) is used as a nucleophile to displace a halide or other leaving group from an organic electrophile.[19]

-

Hydrophosphination: The addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne), often catalyzed by a metal complex or radical initiator.[16]

For air-sensitive phosphines, it is common to protect the phosphorus atom during synthesis and purification, for example, by forming a phosphine-borane adduct or a phosphine oxide, which can be later reduced to the free phosphine.[19]

Characterization Techniques

³¹P NMR Spectroscopy: ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphine ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. Generally, more electron-donating phosphines resonate at higher fields (more negative δ values). Coordination to a metal center typically results in a significant downfield shift in the ³¹P NMR spectrum. The magnitude of this coordination shift can provide insights into the nature of the metal-phosphine bond.

Table 5: Typical ³¹P NMR Chemical Shifts for Common Phosphine Ligands

| Ligand | ³¹P Chemical Shift (δ) in ppm | Reference(s) |

| PMe₃ | -62 | |

| PEt₃ | -20 | |

| P(n-Bu)₃ | -32 | |

| P(t-Bu)₃ | 63 | |

| PCy₃ | 11 | |

| PPh₃ | -5 | |

| P(o-tolyl)₃ | -29 |

Conclusion

The steric and electronic properties of phosphine ligands are fundamental to their function in catalysis and coordination chemistry. By understanding and quantifying these properties through parameters such as the Tolman Electronic Parameter, cone angle, and percent buried volume, researchers can make more informed decisions in ligand selection and catalyst design. The ability to fine-tune these properties through synthetic modification allows for the optimization of catalytic systems for specific applications, a cornerstone of modern chemical research and development. The experimental protocols and data presented in this guide serve as a valuable resource for professionals in the field, enabling a more rational approach to the development of novel and efficient chemical transformations.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Buchwald Phosphine Ligands [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. kulturkaufhaus.de [kulturkaufhaus.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]

- 15. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 16. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 19. 31Phosphorus NMR [chem.ch.huji.ac.il]

Introduction to bulky phosphine ligands in catalysis

An In-depth Technical Guide to Bulky Phosphine Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of homogeneous catalysis, the ligand's role is paramount. It is not merely a spectator but an active participant that dictates the efficacy, selectivity, and scope of a transition metal catalyst. Among the diverse classes of ligands, phosphines, particularly those with significant steric bulk and electron-rich properties, have revolutionized the field.[1][2] The development of these ligands has been a driving force behind the advancement of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[3][4] Bulky phosphine ligands have enabled the use of previously challenging substrates, such as aryl chlorides, and have allowed for reactions to proceed under milder conditions with lower catalyst loadings, making them indispensable tools in pharmaceutical and materials science.[4][5]

This guide provides a comprehensive overview of the core principles of bulky phosphine ligands, their quantitative characterization, their mechanistic role in catalysis, and practical experimental guidance for their application.

Core Concepts: The Dual Role of Steric and Electronic Effects

The remarkable success of bulky phosphine ligands stems from the synergistic interplay of their steric and electronic properties, which can be fine-tuned by modifying their chemical structure.[6]

Steric Effects: Creating a Productive Coordination Sphere

The physical size of a phosphine ligand profoundly influences the catalytic activity.[6] This steric hindrance affects the metal center's coordination number, the stability of key intermediates, and the rate of critical steps in the catalytic cycle.

-

Stabilization of Active Species : Bulky phosphines promote the formation of highly reactive, low-coordinate metal complexes. For instance, in many palladium-catalyzed reactions, a monoligated Pd(0) species is the active catalyst. The steric bulk of the ligand stabilizes this species by preventing the coordination of additional ligands.[2][4]

-

Promotion of Reductive Elimination : The steric clash between bulky ligands and the substrates bound to the metal center can accelerate the final reductive elimination step, where the desired product is formed and the catalyst is regenerated.[1][7]

The most common metric used to quantify the steric bulk of a monodentate phosphine ligand is the Tolman Cone Angle (θ) . It represents the solid angle occupied by the ligand at a standard metal-phosphorus bond distance.[8][9] A larger cone angle signifies greater steric bulk.[8] For bidentate phosphines, the natural bite angle (ω) is a key descriptor, which is the preferred coordination angle defined by the ligand backbone.[10]

Electronic Effects: Activating the Metal Center

The electronic nature of a phosphine ligand determines the electron density on the metal center.[6] Most bulky phosphines used in modern catalysis are strong electron donors.

-

Promotion of Oxidative Addition : Electron-donating phosphines increase the electron density on the metal, making it more nucleophilic. This enhanced nucleophilicity facilitates the initial, often rate-limiting, oxidative addition step, where the catalyst activates the substrate (e.g., an aryl halide).[1][2][7]

The electronic properties of a phosphine ligand can be quantified by the Tolman Electronic Parameter (TEP) , which is determined by measuring the C-O stretching frequency of a nickel-carbonyl complex bearing the phosphine ligand. A lower TEP value indicates stronger net electron donation.[6]

Quantitative Ligand Parameters and Performance Data

The rational selection of a ligand for a specific catalytic transformation is guided by quantitative data. The following tables summarize key parameters for common bulky phosphine ligands and their performance in benchmark cross-coupling reactions.

Table 1: Steric and Electronic Parameters of Common Phosphine Ligands

| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Type |

| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | Alkylphosphine |

| Tricyclohexylphosphine | PCy₃ | 170 | Alkylphosphine |

| Di(1-adamantyl)-n-butylphosphine | cataCXium® A | 193 | Alkylphosphine |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Not uniformly reported, but highly bulky | Biarylphosphine |

| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | Not uniformly reported, but highly bulky | Biarylphosphine |

| 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl | t-BuXPhos | Not uniformly reported, but highly bulky | Biarylphosphine |

| Triphenylphosphine | PPh₃ | 145 | Arylphosphine |

Note: Cone angles are compiled from various sources and can differ slightly based on the measurement or calculation method.[6][9][11]

Table 2: Representative Performance in Suzuki-Miyaura Coupling

Reaction: 4-Chlorotoluene + Phenylboronic Acid → 4-Methyl-1,1'-biphenyl

| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 24 | 94 | [12] |

| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | 95 | [12] |

| SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 | [13] |

| dppf | Pd(OAc)₂ | K₂CO₃ | Toluene | 80 | 12 | 92 | [12] |

Note: Performance is highly dependent on specific substrates and reaction conditions. This data is for comparative illustration.

The Role of Bulky Ligands in the Catalytic Cycle

Bulky, electron-rich phosphine ligands are crucial for efficiently driving the catalytic cycle of many cross-coupling reactions. The generalized palladium-catalyzed cycle, which consists of oxidative addition, transmetalation, and reductive elimination, is significantly influenced by the ligand's properties.[4]

Bulky, electron-donating ligands exert their influence at key stages:

-

Oxidative Addition : The electron-rich nature of the ligand enhances the nucleophilicity of the Pd(0) center, accelerating its reaction with the electrophile (Ar-X).[1][2]

-